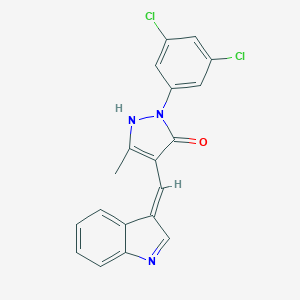![molecular formula C23H18FNO6 B302872 Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate](/img/structure/B302872.png)
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a member of the phthalate family and is a white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is not well understood, but it is believed to interact with the electron transport chain in cells, leading to an increase in ATP production. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has also been shown to have antioxidant properties, which may be responsible for its ability to protect cells against oxidative stress.
Biochemical and Physiological Effects:
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate can induce apoptosis in cancer cells, making it a potential candidate for use in cancer treatment. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate in lab experiments is its excellent charge transport properties, which make it an ideal candidate for use in OFETs. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is also relatively easy to synthesize, which makes it accessible to researchers. One of the limitations of using Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate. One area of research that is currently being explored is the use of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate in the development of flexible electronic devices. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate in these areas.
Métodos De Síntesis
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate can be synthesized through a multi-step process that involves the reaction of phthalic anhydride with 3-aminophenol, followed by the reaction of the resulting product with 2-fluorobenzoyl chloride. The final step involves the esterification of the resulting product with methanol and dimethyl sulfate. The synthesis of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is a complex process that requires careful attention to detail and specialized equipment.
Aplicaciones Científicas De Investigación
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has been studied extensively in the scientific community, and its potential applications are numerous. One of the primary applications of Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate is in the field of organic electronics. Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has been shown to have excellent charge transport properties, making it an ideal candidate for use in organic field-effect transistors (OFETs). Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate has also been studied for its potential use in solar cells, as it has been shown to have a high absorption coefficient in the visible region of the electromagnetic spectrum.
Propiedades
Nombre del producto |
Dimethyl 4-{3-[(2-fluorobenzoyl)amino]phenoxy}phthalate |
|---|---|
Fórmula molecular |
C23H18FNO6 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
dimethyl 4-[3-[(2-fluorobenzoyl)amino]phenoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C23H18FNO6/c1-29-22(27)17-11-10-16(13-19(17)23(28)30-2)31-15-7-5-6-14(12-15)25-21(26)18-8-3-4-9-20(18)24/h3-13H,1-2H3,(H,25,26) |
Clave InChI |
BDFDCSWKQLFZPU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)OC |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)
![1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B302806.png)
![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)
![1,3-diethyl-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302812.png)
